

Compound of Interest

Compound Name: (2R)-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B8782196

Overcoming Crystal Lattice Energy Barriers via Amorphous Solid Dispersions (ASD)

Target Audience: Formulation Scientists, Preclinical Development Researchers, and PK/PD Specialists.

The Carboxamide Conundrum: Mechanistic Barriers to Solubility

Active Pharmaceutical Ingredients (APIs) containing a carboxamide moiety (-CONH-), such as enzalutamide or the psychotropic agent GML-3, frequently face solubility challenges.

Causality: The fundamental challenge lies in the solid-state chemistry of the carboxamide group. Acting as both a strong hydrogen bond donor and acceptor, it forms a dense network of intermolecular interactions that stabilize the crystalline lattice.

To circumvent this, Amorphous Solid Dispersions (ASDs) are deployed. By converting the crystalline API into an amorphous state and dispersing it in a compatible polymer matrix, the crystal lattice energy barrier is bypassed.

Polymer Selection and The "Over-Stabilization" Paradox

The primary function of the polymer in an ASD is to form non-covalent interactions (e.g., hydrogen bonding) with the API, outcompeting API-API dimerization and disrupting the crystal lattice.

However, formulation scientists must navigate the Over-Stabilization Paradox. Recent in vivo studies on enzalutamide ASDs demonstrate that while higher polymer concentrations can improve initial solubility, they can also lead to reduced bioavailability due to the formation of a colloidal reservoir.

Liquid-Liquid Phase Separation (LLPS): The Colloidal Reservoir

When a carboxamide ASD dissolves and exceeds its amorphous solubility limit, it can undergo LLPS, forming drug-rich nano-droplets^[4].

Causality: These nano-sized amorphous aggregates are critical for maximizing bioavailability. They do not readily crystallize; instead, they act as a high-energy reservoir that slowly releases the API into the systemic circulation.

Fig 1: Mechanistic phase behavior of carboxamide ASDs during dissolution and membrane absorption.

Experimental Workflows & Self-Validating Protocols

Fig 2: End-to-end formulation development workflow for carboxamide amorphous solid dispersions.

Protocol A: Solvent-Controlled Coprecipitation (Microprecipitated Bulk Powder - MBP)

For carboxamides with melting points too high for Hot Melt Extrusion (HME) and poor solubility in volatile solvents required for Spray Drying, MBP is t

Materials: Carboxamide API, HPMCAS (enteric polymer), N,N-dimethylacetamide (DMA), Acidified water (pH < 2.0).

Step-by-Step Methodology:

- Dissolution: Dissolve the API and HPMCAS in DMA at a specific drug-to-polymer ratio (e.g., 30:70 w/w) to achieve a total solids content of 15% w/v
- Coprecipitation: Rapidly inject the DMA solution into a chilled, acidified aqueous anti-solvent bath under high-shear homogenization. Causality: The
- Washing & Isolation: Filter the resulting Microprecipitated Bulk Powder (MBP) and wash extensively with acidified water to remove residual DMA.
- Drying: Vacuum dry the MBP at 40°C until residual solvent levels are below ICH Q3C limits.

- Self-Validation (Solid-State): Analyze the dried powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks confirms the amorphous nature of the material.

Protocol B: Non-Sink Dissolution and Speciation Analysis

To evaluate the "spring and parachute" effect and confirm LLPS, dissolution must be performed under non-sink conditions.

Step-by-Step Methodology:

- Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.
- Introduction: Introduce the ASD powder into the FaSSIF media at a target concentration significantly exceeding the API's amorphous solubility (e.g., 10x).
- Sampling & Centrifugation: Take aliquots at 5, 15, 30, 60, and 120 minutes. Subject each aliquot to an initial low-speed centrifugation (e.g., 10,000 x g for 5 min).
- Ultracentrifugation (Speciation): Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 30 min). Causality: This step separates the drug from the polymer.
- Self-Validation (Quantification): Quantify the API in both fractions using HPLC. This validates whether the polymer successfully induced the colloidal state.

Quantitative Data Summary: Polymer Impact on Enzalutamide Phase Behavior

The following table summarizes the causal relationship between polymer hydrophilicity, in vitro phase behavior, and in vivo absorption for enzalutamide.

Formulation	Polymer Type
Pure API	None
ASD - Polymer A	Highly Hydrophobic
ASD - Polymer B	Moderately Hydrophilic

Conclusion: Formulating poorly soluble carboxamides requires a delicate balance. While robust crystallization inhibition is necessary, the ultimate goal is to achieve a stable, bioavailable amorphous solid dispersion.

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